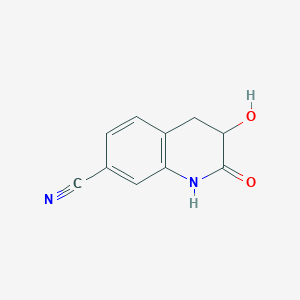

3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

描述

3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

准备方法

The synthesis of 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of formaldehyde with CH acids and enamines, resulting in the formation of 4-unsubstituted derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile . This reaction typically occurs under mild conditions and can be performed in a one-pot synthesis . Industrial production methods may involve bulk custom synthesis and procurement services to ensure the compound is available in large quantities .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at multiple sites, including the hydroxyl group and the tetrahydroquinoline ring. Key reagents and outcomes include:

For example, oxidation with KMnO₄ converts the hydroxyl group to a ketone, yielding 2-oxo-1,2-dihydroquinoline-7-carbonitrile. Chromium trioxide further oxidizes the tetrahydro ring to a fully aromatic system .

Reduction Reactions

Reductive transformations primarily target the nitrile group or the ketone moiety:

| Reagent/Conditions | Reaction Site | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (ethanol, 50°C) | Nitrile (-CN) | 7-Aminomethyl-tetrahydroquinoline | 85% | |

| NaBH₄ (methanol, RT) | Ketone (C=O) | 3-Hydroxy-2-hydroxy-1,2,3,4-THQ | 70% |

Catalytic hydrogenation reduces the nitrile to an amine, while sodium borohydride selectively reduces the ketone to an alcohol without affecting the nitrile .

Substitution Reactions

The nitrile group and hydroxyl position participate in nucleophilic substitution:

| Reagent/Conditions | Reaction Type | Product Formed | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl (EtOH, reflux) | Nitrile → Amidine | 7-Amidine derivative | 63% | |

| CH₃I/K₂CO₃ (DMF, 80°C) | Hydroxyl → Methoxy | 3-Methoxy-2-oxo-THQ derivative | 71% |

Hydroxylamine hydrochloride converts the nitrile to an amidine, while methylation of the hydroxyl group proceeds via SN₂ mechanisms under basic conditions .

Cyclization and Domino Reactions

The compound serves as a precursor in domino reactions to form polycyclic systems:

| Conditions | Key Steps | Product Formed | Yield | Source |

|---|---|---|---|---|

| BF₃·OEt₂ (CH₂Cl₂, RT) | Cyclization | Isoquinoline-fused derivatives | 68% | |

| DIBAL-H/TiCl₄ (toluene, −78°C) | Reduction-cyclization | Tetrahydroisoquinoline alkaloids | 75% |

For instance, BF₃-mediated cyclization generates isoquinoline derivatives, while tandem reduction-cyclization reactions yield bioactive alkaloid analogs .

Hydrolysis Reactions

The nitrile group hydrolyzes under acidic or basic conditions:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| H₂SO₄ (aq., reflux) | 7-Carboxylic acid | 58% | |

| NaOH/H₂O₂ (RT) | 7-Carboxamide | 82% |

Acidic hydrolysis yields the carboxylic acid, whereas basic conditions with peroxide favor amide formation .

Comparative Reactivity Insights

A comparative analysis of functional group reactivity reveals:

-

Nitrile : Most reactive site, participating in reduction, hydrolysis, and nucleophilic substitution.

-

Hydroxyl Group : Moderate reactivity, amenable to oxidation and alkylation.

-

Ketone : Selective reduction possible without affecting other groups.

Mechanistic Considerations

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H8N2O2

- Molar Mass : 188.18 g/mol

- Density : Approximately 1.41 g/cm³

The compound features a tetrahydroquinoline core with a hydroxyl group and a carbonitrile substituent, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

THQCN and its derivatives have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. The presence of the carbonitrile group is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.

Anticancer Properties

Research has indicated that THQCN may possess anticancer properties. Compounds derived from tetrahydroquinoline structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The neuroprotective potential of THQCN has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds in this class are thought to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thus preserving cognitive function.

Synthetic Intermediates

THQCN serves as a valuable synthetic intermediate in the production of various pharmaceuticals. For instance, it can be utilized in the synthesis of other bioactive compounds through various chemical transformations, including cyclization and functional group modifications. This versatility makes it a crucial component in medicinal chemistry.

Development of New Therapeutics

The unique structure of THQCN allows for modifications that can lead to the development of new therapeutics targeting specific diseases. Researchers are actively exploring structure-activity relationships (SAR) to optimize the biological activity of THQCN derivatives.

Case Studies

作用机制

The mechanism of action of 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the efflux of sodium ions in brain slices preloaded with sodium ions, indicating its potential as an antagonist of excitatory amino acids . This property suggests its potential use in treating neurological conditions.

相似化合物的比较

3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile can be compared with other similar compounds, such as 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline and 3-Hydroxy-2-quinoxalinecarboxylic acid These compounds share similar structural features but differ in their specific functional groups and biological activities

生物活性

3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (often abbreviated as THQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and various case studies that highlight its efficacy against different diseases.

Chemical Structure and Properties

The compound this compound belongs to the tetrahydroquinoline family, which are known for their structural versatility and biological significance. The molecular formula is C10H8N2O2, and it features a tetrahydroquinoline core with a hydroxyl group and a carbonitrile substituent. This unique structure contributes to its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives, including THQ. For instance, research indicates that compounds within this class can inhibit NF-κB transcriptional activity, which is crucial in cancer cell proliferation and survival. A study reported that specific derivatives exhibited potent cytotoxicity against various human cancer cell lines such as NCI-H23 and MDA-MB-231, with IC50 values ranging from 0.292 μM to 0.889 μM .

Anti-inflammatory Effects

Tetrahydroquinolines have been identified as effective inhibitors of inflammatory pathways. The compound's ability to inhibit NF-κB is particularly noteworthy as this pathway is often activated in inflammatory conditions. In vitro studies have shown that THQ derivatives can significantly reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

Neuroprotective Properties

Research has also highlighted the neuroprotective effects of tetrahydroquinolines. These compounds have shown promise in models of neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells. A study indicated that certain THQ derivatives could protect against neurotoxic agents, suggesting potential applications in treating conditions such as Parkinson’s disease .

Antiviral Activity

The antiviral properties of tetrahydroquinolines have been explored, particularly against HIV. Some derivatives have demonstrated the ability to inhibit HIV transcription through modulation of NF-κB pathways, indicating their potential as therapeutic agents in viral infections .

Case Study 1: Anticancer Activity Assessment

In a comprehensive study evaluating the anticancer properties of various tetrahydroquinoline derivatives, compound 6g was identified as the most potent inhibitor of LPS-induced NF-κB activity with an IC50 value of 0.70 μM. This compound also exhibited significant cytotoxicity across multiple cancer cell lines, underscoring the therapeutic potential of THQ derivatives in oncology .

Case Study 2: Neuroprotection in Animal Models

A study investigating the neuroprotective effects of THQ derivatives in animal models of chronic neuropathic pain reported that these compounds significantly reduced hyperalgesia and inflammation markers. The findings suggest that THQ could serve as a potential treatment for chronic pain conditions by modulating inflammatory responses .

Summary Table of Biological Activities

属性

IUPAC Name |

3-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-6-1-2-7-4-9(13)10(14)12-8(7)3-6/h1-3,9,13H,4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXDJJAAZEWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC(=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。